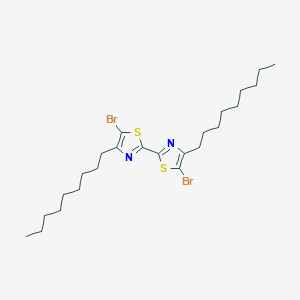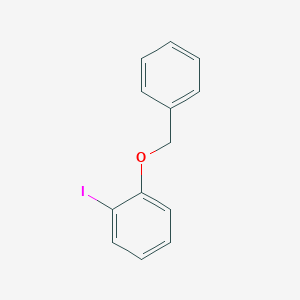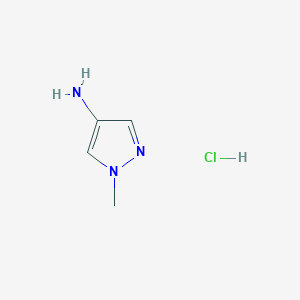
5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
Overview
Description
5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole is a chemical compound with the molecular formula C24H38Br2N2S2. It is a white to light yellow powder or crystal that is used in various scientific and industrial applications . This compound is known for its unique structure, which includes two bromine atoms and two thiazole rings, making it a valuable building block in organic semiconductor research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole typically involves the bromination of 4,4’-dinonyl-2,2’-bithiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5,5’-positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods
While specific industrial production methods for 5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in the synthesis of semiconductive polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted bithiazole derivatives and extended conjugated systems, which have applications in organic electronics and materials science .
Scientific Research Applications
5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole is used in several scientific research applications, including:
Organic Semiconductors: It serves as a building block for the synthesis of organic semiconductors used in organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices.
Materials Science: The compound is utilized in the development of new materials with unique electronic properties.
Chemical Research: It is employed in the synthesis of novel compounds for studying structure-property relationships in organic electronics.
Mechanism of Action
The mechanism of action of 5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole primarily involves its role as a building block in the synthesis of larger conjugated systems. The bromine atoms facilitate various coupling reactions, allowing the formation of extended π-conjugated systems. These systems exhibit unique electronic properties, making them suitable for use in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene: Another compound used in the synthesis of semiconductive polymers.
5,5’-Dibromo-2,2’-bithiophene: A simpler analogue with similar applications in organic electronics.
Uniqueness
5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole is unique due to its specific substitution pattern and the presence of long alkyl chains. These features enhance its solubility and processability, making it more suitable for certain applications compared to its analogues .
Properties
IUPAC Name |
5-bromo-2-(5-bromo-4-nonyl-1,3-thiazol-2-yl)-4-nonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21(25)29-23(27-19)24-28-20(22(26)30-24)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFBJQBTRFBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598826 | |
| Record name | 5,5'-Dibromo-4,4'-dinonyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172100-44-6 | |
| Record name | 5,5'-Dibromo-4,4'-dinonyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)





